![molecular formula C21H21N5O2 B2601398 N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide CAS No. 2034382-22-2](/img/structure/B2601398.png)

N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

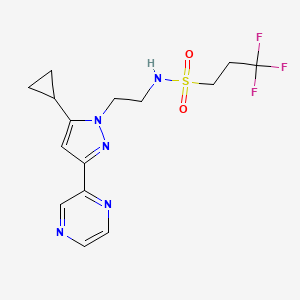

“N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. These compounds are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including similar compounds, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of similar compounds has been established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, it was found that depending on the conditions, 2- (1-methyl- 1H -1,2,4-triazol-3-yl)pyridine can provide both N1 and N4 for coordination with ruthenium .Physical And Chemical Properties Analysis

The compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C. They exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71) .科学的研究の応用

- Anticancer Agents : Researchers have investigated the potential of 1,2,3-triazole derivatives as anticancer agents. These compounds often exhibit cytotoxic activity against cancer cells .

- Anticonvulsant Properties : Some 1,2,3-triazole-based compounds have demonstrated anticonvulsant effects, making them relevant for neurological disorders .

- Antibiotics : The compound’s structural resemblance to β-lactam antibiotics suggests it could be explored for antimicrobial applications .

- Click Chemistry : The 1,2,3-triazole motif is a key player in click chemistry, a powerful synthetic approach for creating complex molecules. Click reactions are efficient, high-yielding, and widely used in drug development .

- Metal-Catalyzed 1,3-Dipolar Cycloaddition : Researchers have employed metal-catalyzed reactions to synthesize 1,2,3-triazoles, providing access to diverse chemical libraries .

- Supramolecular Assemblies : The hydrogen bonding ability and aromatic character of 1,2,3-triazoles make them valuable building blocks for supramolecular assemblies and materials design .

- Fluorescent Imaging : Triazole-based compounds have been explored as fluorescent probes for biological imaging due to their stability and tunable properties .

- Bioconjugation : Researchers have functionalized 1,2,3-triazoles for bioconjugation purposes, linking them to biomolecules for targeted drug delivery or imaging applications .

- Apoptosis Induction : Specific derivatives of 1,2,3-triazoles have been investigated for their ability to induce apoptosis in cancer cells .

- Polymerization : Incorporating 1,2,3-triazole units into polymers can enhance their properties, such as solubility, mechanical strength, and thermal stability .

Drug Discovery and Medicinal Chemistry

Organic Synthesis and Click Chemistry

Supramolecular Chemistry and Materials Science

Biological Activity and Bioconjugation

Polymer Chemistry and Materials Engineering

Other Applications

作用機序

Safety and Hazards

将来の方向性

Further investigations are needed to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

特性

IUPAC Name |

N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2/c1-14(2)19(11-26-13-22-12-23-26)24-21(27)16-8-9-18-17(10-16)20(28-25-18)15-6-4-3-5-7-15/h3-10,12-14,19H,11H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDDMYVBENUXQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=NC=N1)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2601315.png)

![3-[(4-Chlorophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B2601321.png)

![methyl 4-(N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)benzoate](/img/structure/B2601323.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-methylpiperidine-1-carboxamide](/img/structure/B2601324.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-ethyl-N-methylpyrimidin-2-amine](/img/structure/B2601335.png)